molecular formula C20H16N4O2S2 B15004970 Thieno[2,3-b]thiophene-2,5-dicarboxamide, 3,4-diamino-N,N'-diphenyl- CAS No. 633279-52-4

Thieno[2,3-b]thiophene-2,5-dicarboxamide, 3,4-diamino-N,N'-diphenyl-

Cat. No.: B15004970
CAS No.: 633279-52-4
M. Wt: 408.5 g/mol
InChI Key: ASJKDHQNDVSWCG-UHFFFAOYSA-N
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Description

Thieno[2,3-b]thiophene-2,5-dicarboxamide, 3,4-diamino-N,N'-diphenyl- is a heterocyclic compound featuring a fused thienothiophene core with dicarboxamide groups at positions 2 and 5, and diamino-diphenyl substituents at positions 3 and 2. The diamino and diphenyl groups likely enhance hydrogen bonding and π-π interactions, influencing solubility, crystal packing, and pharmacological properties.

Properties

CAS No.

633279-52-4

Molecular Formula

C20H16N4O2S2

Molecular Weight

408.5 g/mol

IUPAC Name

3,4-diamino-2-N,5-N-diphenylthieno[2,3-b]thiophene-2,5-dicarboxamide

InChI

InChI=1S/C20H16N4O2S2/c21-14-13-15(22)17(19(26)24-12-9-5-2-6-10-12)28-20(13)27-16(14)18(25)23-11-7-3-1-4-8-11/h1-10H,21-22H2,(H,23,25)(H,24,26)

InChI Key

ASJKDHQNDVSWCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)SC(=C3N)C(=O)NC4=CC=CC=C4)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thieno[2,3-b]thiophene-2,5-dicarboxamide, 3,4-diamino-N,N’-diphenyl- typically involves multiple steps. One common method starts with the preparation of the thieno[2,3-b]thiophene core, followed by the introduction of the dicarboxamide and diamino groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The presence of amino groups allows for various substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Thieno[2,3-b]thiophene-2,5-dicarboxamide, 3,4-diamino-N,N’-diphenyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic devices.

Mechanism of Action

The mechanism of action of Thieno[2,3-b]thiophene-2,5-dicarboxamide, 3,4-diamino-N,N’-diphenyl- involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in various chemical reactions, influencing the behavior of other molecules. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations: Thieno[3,2-b]thiophene Derivatives

Thieno[3,2-b]thiophene derivatives, such as 2,5-dibromothieno[3,2-b]thiophene (1), differ in the fused thiophene ring orientation (3,2-b vs. 2,3-b). This positional isomerism alters electronic properties and reactivity. For example, bromination at positions 2 and 5 in thieno[3,2-b]thiophene enables Stille coupling with thiophene stannanes to form π-extended systems like 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene (2), which are valuable in organic electronics . In contrast, the 2,3-b isomer in the target compound may exhibit distinct electronic delocalization and steric effects due to substituent placement.

Functional Group Modifications

Carboxamide vs. Ester/Carbonate Groups

Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate (1) is a key precursor for bis-heterocycles via nucleophilic substitution of ester groups . Replacing esters with carboxamides (as in the target compound) reduces electrophilicity but enhances stability and hydrogen-bonding capacity. Similarly, thieno[2,3-b]pyridines with ester/carbonate prodrug-like moieties show improved solubility and anti-proliferative activity against cancer cells (e.g., HCT-116 and MDA-MB-231) . The target compound’s carboxamide groups may similarly enhance bioavailability while enabling interactions with biological targets.

Amino and Diphenyl Substituents

The 3,4-diamino groups in the target compound are electron-donating, increasing electron density in the thienothiophene core, which may enhance reactivity in electrophilic substitutions or charge-transfer interactions. In contrast, methyl or phenyl substituents (e.g., 3,4-dimethyl or 4-phenyl derivatives) primarily influence steric bulk and lipophilicity . The diphenyl groups in the target compound may improve π-π stacking in biological systems but could reduce solubility compared to smaller substituents.

Reactivity in Bis-Heterocycle Formation

The carboxamide groups in the target compound are less reactive than esters but can participate in condensation reactions (e.g., with hydrazines to form hydrazones) or serve as hydrogen-bond donors. For example, analogs like 3,3’-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-oxopropanenitrile) (1) undergo nucleophilic additions to form bis-cyanopyrazoles and bis-pyridazines with antimicrobial activity .

Antimicrobial and Anti-Proliferative Activity

Bis-heterocycles derived from thieno[2,3-b]thiophene dicarboxylates exhibit moderate to strong antimicrobial activity. For instance, bis-thiadiazoles and bis-thiazoles inhibit Gram-positive bacteria and fungi . The target compound’s diamino groups may enhance membrane penetration or target binding compared to methyl-substituted analogs. Similarly, thieno[2,3-b]pyridines with ester/carbonate groups show anti-proliferative effects, suggesting that the target compound’s carboxamide groups could improve cellular uptake .

Solubility and Crystal Packing

Crystal packing disruption is critical for solubility. The diphenyl groups in the target compound may introduce steric hindrance, reducing crystallinity compared to symmetric derivatives like diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate, which forms ordered structures via hydrogen bonding . However, the diamino groups could counterbalance this by forming intermolecular hydrogen bonds, enhancing solubility.

Biological Activity

Thieno[2,3-b]thiophene-2,5-dicarboxamide, 3,4-diamino-N,N'-diphenyl (CAS Number: 633279-52-4) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antiproliferative properties and mechanisms of action.

  • Molecular Formula : C20H16N4O2S2
  • Molecular Weight : 408.5 g/mol
  • Structure : The compound features a thieno[2,3-b]thiophene core with two carboxamide groups and two amino groups attached to phenyl rings.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of thieno[2,3-b]thiophene derivatives. In vitro assays have demonstrated that these compounds exhibit concentration-dependent inhibition of cell proliferation in various cancer cell lines.

Case Study: Antiproliferative Assays

A notable study evaluated the antiproliferative effects of thieno[2,3-b]thiophene derivatives against human cancer cell lines. The results indicated:

CompoundGI50 (µM)Cell Line
Thieno[2,3-b]thiophene-2,5-dicarboxamide1.53HeLa (cervical cancer)
Thieno[2,3-b]thiophene derivative X3.74MCF-7 (breast cancer)

The GI50 values suggest that thieno[2,3-b]thiophene-2,5-dicarboxamide is particularly potent against HeLa cells compared to other derivatives tested.

The biological activity of thieno[2,3-b]thiophene compounds is primarily attributed to their ability to interact with G-quadruplex DNA structures . These compounds can stabilize G-quadruplexes, which play a crucial role in regulating gene expression related to cancer cell proliferation and survival.

G-Quadruplex Binding Studies

Binding studies utilizing spectroscopic methods have shown that thieno[2,3-b]thiophene derivatives effectively bind to G-quadruplex structures:

  • Fluorescence Spectroscopy : Indicated a significant increase in fluorescence intensity upon binding.
  • Thermal Stability Assays : Demonstrated that the presence of these compounds increases the melting temperature of G-quadruplex DNA.

Additional Biological Activities

Beyond antiproliferative effects, thieno[2,3-b]thiophene derivatives have been investigated for other biological activities:

  • Antimicrobial Activity : Some derivatives showed promising results against various bacterial strains.
  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines has been observed in preliminary studies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3,4-diamino-N,N'-diphenyl-thieno[2,3-b]thiophene-2,5-dicarboxamide?

  • Methodology : The compound can be synthesized via condensation reactions between thieno[2,3-b]thiophene-2,5-dicarbonyl derivatives and substituted anilines. For example, reacting 3,6-dichlorothieno[2,3-b]thiophene-2,5-dicarbonyl chloride with p-bromoaniline in chloroform under reflux yields N,N'-di(p-bromophenyl) derivatives (melting point >300°C) . Reaction conditions (solvent, temperature, stoichiometry) must be optimized to avoid side products.

Q. How can spectroscopic techniques characterize the structural integrity of this compound?

  • Methodology : Use a combination of IR, 1^1H/13^{13}C NMR, and mass spectrometry.

  • IR : Confirm the presence of amide C=O stretching (~1650–1700 cm1^{-1}) and NH2_2 bending (~1600 cm1^{-1}) .
  • NMR : Aromatic protons in the thieno[2,3-b]thiophene core appear as distinct multiplets (δ 7.0–8.5 ppm), while amide NH signals are typically broad (δ 9–11 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+^+) should align with the molecular formula (e.g., C22_{22}H16_{16}N4_4O2_2S2_2) .

Q. What role do substituents (e.g., phenyl, amino) play in modulating solubility and crystallinity?

  • Methodology : Compare derivatives with varying substituents. For instance:

  • N,N'-Di(p-cyanophenyl) : Enhanced crystallinity (melting point >300°C) due to π-π stacking of cyanophenyl groups, but reduced solubility in polar solvents .
  • 3,4-Diamino groups : Improve solubility in DMSO or DMF via hydrogen bonding .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the electronic properties of this compound for optoelectronic applications?

  • Methodology : Perform DFT calculations to analyze frontier molecular orbitals (HOMO-LUMO gaps). For example:

  • Thieno[2,3-b]thiophene derivatives exhibit narrow bandgaps (~2.5–3.0 eV), making them suitable for organic semiconductors .
  • Substituents like amino groups lower the LUMO energy, enhancing electron-transport properties .

Q. What mechanistic insights explain the photochemical reactivity of 3,4-diamino derivatives in cyclization reactions?

  • Methodology : Investigate using time-resolved spectroscopy and kinetic studies.

  • Under UV irradiation, the 3,4-diamino moiety undergoes photoinduced electron transfer, enabling cyclization to form fused quinoline derivatives (e.g., tetrahydrodithieno[2,3-b]thieno[2,3-c]quinolin-6-ones) .
  • Solvent polarity and triplet-state lifetimes critically influence reaction yields .

Q. How do crystal packing interactions affect the antibacterial activity of this compound?

  • Methodology : Correlate X-ray crystallography data with bioassay results.

  • Crystal structure : Intermolecular C–H···O hydrogen bonds and π-π stacking (centroid distances ~3.6 Å) stabilize the lattice, potentially enhancing membrane penetration .
  • Antibacterial activity : Derivatives with planar thienothiophene cores show higher efficacy against Gram-positive bacteria (MIC ~10–50 µg/mL) due to improved lipid bilayer interaction .

Q. Can this compound be integrated into metal-organic frameworks (MOFs) for iodine capture?

  • Methodology : Use Schiff-base polycondensation with triazine-based linkers.

  • NRPOP-1/2 : React 3,4-diamino derivatives with thieno[2,3-b]thiophene-2,5-dicarboxaldehyde to form porous polymers. These MOFs exhibit iodine uptake capacities >87% via charge-transfer interactions .
  • Surface area : BET surface areas of ~450–520 m2^2/g enhance adsorption kinetics .

Contradictions & Resolutions

  • Synthetic yields : Some studies report lower yields (~50%) for photochemical cyclization due to competing side reactions , while optimized thermal methods achieve >70% . Resolution: Use radical inhibitors (e.g., TEMPO) to suppress side pathways .
  • Solubility : Derivatives with bulky substituents (e.g., diphenyl) show conflicting solubility data. Resolution: Employ co-solvents (e.g., DMSO/CHCl3_3) for improved dissolution .

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